molecular formula C11H8FNO3 B1343343 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 1736-18-1

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B1343343
CAS RN: 1736-18-1
M. Wt: 221.18 g/mol
InChI Key: BOTWBGBHYPTPRX-UHFFFAOYSA-N
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Description

The compound "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid" is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. The presence of the fluorophenyl group suggests potential for interaction with biological systems, as fluorine atoms are often included in pharmaceuticals to modulate activity and increase metabolic stability.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid," they do offer insights into related compounds. For instance, the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters, which share a similar carboxylic acid functionality, was achieved and showed significant antiproliferative effects against breast cancer cell lines . Additionally, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which includes a 3-fluorophenyl moiety, was performed using the Gewald synthesis technique . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been studied, as in the case of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, which was analyzed using density functional theory (DFT) and compared with crystallographic data . Such studies are crucial for understanding the electronic structure and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of carboxylic acids in chemical derivatization has been explored, particularly for analysis by high-performance liquid chromatography (HPLC). For example, 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide was used as a derivatization reagent for carboxylic acids, suggesting that the carboxylic acid group in "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid" could undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be inferred from related studies. For instance, substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids were evaluated for their diuretic and uricosuric properties, indicating potential biological activities for isoxazole carboxylic acids . The infrared spectrum and structural properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated, providing insights into the vibrational frequencies and molecular interactions that could be relevant for "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid" .

Scientific Research Applications

Anaerobic Transformation in Environmental Science

Research into the anaerobic transformation of phenols to benzoates has utilized isomeric fluorophenols, including 3-fluorophenyl derivatives, to investigate the biochemical pathways involved. This study contributes to understanding the environmental degradation processes of phenolic compounds, indicating that the transformation of 3-fluorophenol leads to the accumulation of fluorobenzoic acids, specifically 3-fluorobenzoate, in the presence of phenol. This research highlights the potential environmental fate of fluorophenyl compounds and their transformation into benzoates in anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Pharmaceutical and Medicinal Chemistry

A significant portion of research on 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives focuses on pharmaceutical applications. These compounds have been explored for their antitumor properties. Specifically, the transformation of isoxazolylcarbamides, which can be derived from such compounds, has shown high antitumor activity and the ability to enhance the effects of cytostatic drugs used in medical practice. This research underscores the potential of isoxazole derivatives in developing new therapeutic agents for cancer treatment (Potkin et al., 2014).

Synthesis and Chemical Properties

The study of the synthesis and chemical properties of 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid derivatives has broadened our understanding of isoxazole chemistry. Research in this area has led to the development of methods for synthesizing 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, which are valuable for further chemical modifications and pharmaceutical applications. These studies not only provide insights into the synthetic pathways but also highlight the versatility of isoxazole derivatives in chemical synthesis (Martins et al., 2002).

Immunological Activity Research

Isoxazole derivatives have been examined for their immunomodulating actions. Specifically, 5-amino-3-methylisoxazole-4-carboxylic acid derivatives have been synthesized and evaluated for their potential immunotropic activity. This research contributes to the understanding of how structural modifications of isoxazole compounds influence their immunological effects, offering a pathway to developing novel immunomodulatory drugs (Ryng et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTWBGBHYPTPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634250
Record name 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

CAS RN

1736-18-1
Record name 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 25, by using methanol (60 mL), methyl-3-(3-fluorophenyl)-5-methylisoxazol-4-carboxylate (6.0 g, 25.51 mmol) and 3% sodium hydroxide aqueous solution (60 mL), a white solid required compound (5.21 g, 23.44 mmol, 92%) was obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
92%

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